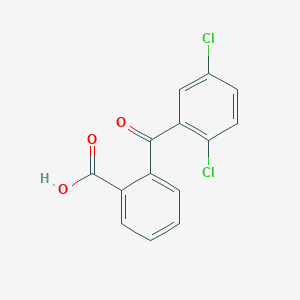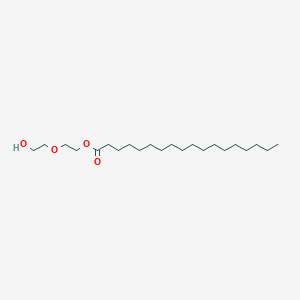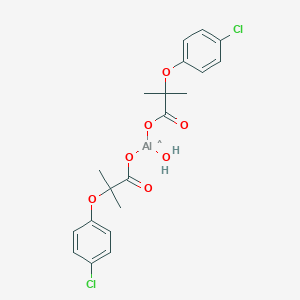
Alufibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aluminium clofibrate involves the esterification of chlorobenzene and isobutyric acid. The reaction typically employs n-butyl magnesium bromide as a catalyst . The process can be summarized as follows:
Esterification: Chlorobenzene reacts with isobutyric acid in the presence of a catalyst to form chlorophenoxy isobutyric acid.
Complex Formation: The chlorophenoxy isobutyric acid is then reacted with aluminium hydroxide to form aluminium clofibrate.
Industrial Production Methods: Industrial production of aluminium clofibrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Alufibrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes to form clofibric acid and aluminium hydroxide.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis of aluminium clofibrate.
Catalysts: n-Butyl magnesium bromide is commonly used in the esterification step of its synthesis.
Major Products:
Hydrolysis Products: Clofibric acid and aluminium hydroxide.
Wissenschaftliche Forschungsanwendungen
Alufibrate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of fibrates and their derivatives.
Biology: Research on its effects on lipid metabolism and its potential role in treating hyperlipidemia.
Medicine: Investigated for its therapeutic potential in lowering lipid levels and its mechanism of action in lipid metabolism.
Industry: Used in the formulation of lipid-lowering drugs and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of aluminium clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased lipoprotein lipase activity, which enhances the breakdown of triglycerides in lipoproteins. The overall effect is a reduction in very low-density lipoprotein (VLDL) levels and an increase in high-density lipoprotein (HDL) levels .
Vergleich Mit ähnlichen Verbindungen
Clofibrate: A direct precursor and similar in structure and function.
Gemfibrozil: Another fibrate that lowers lipid levels by activating PPARα but differs in its chemical structure and pharmacokinetics.
Fenofibrate: Similar in function but has a different chemical structure and is often preferred due to its better safety profile.
Uniqueness: Alufibrate is unique due to its specific combination of clofibric acid and aluminium, which may offer distinct pharmacokinetic properties and therapeutic benefits compared to other fibrates .
Eigenschaften
CAS-Nummer |
14613-01-5 |
|---|---|
Molekularformel |
C20H22AlCl2O7 |
Molekulargewicht |
472.3 g/mol |
InChI |
InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
RSMSFENOAKAUJU-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |
Kanonische SMILES |
CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |
Key on ui other cas no. |
24818-79-9 |
Synonyme |
alfibrate alufibrate aluminum bis(alpha-para-chlorophenoxy)isobutyrate Atherolip |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


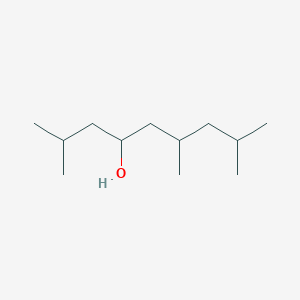
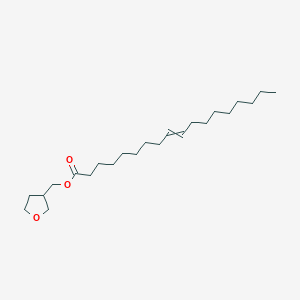
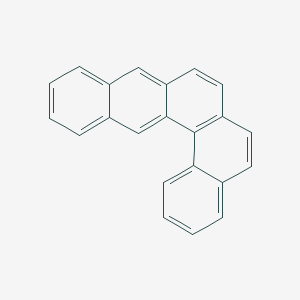
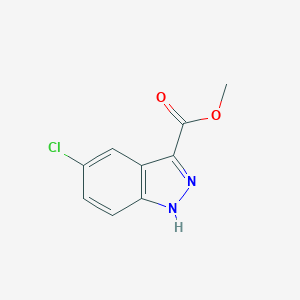
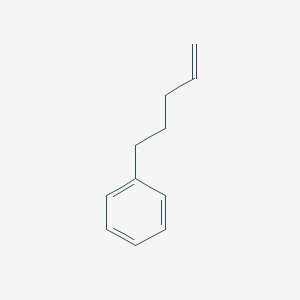
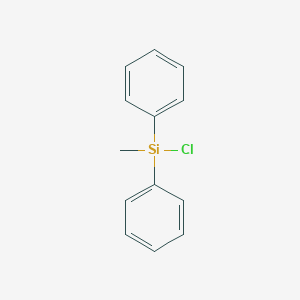
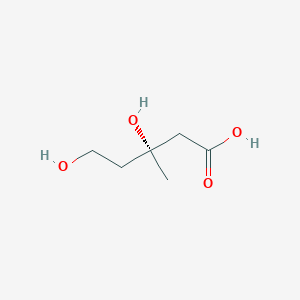
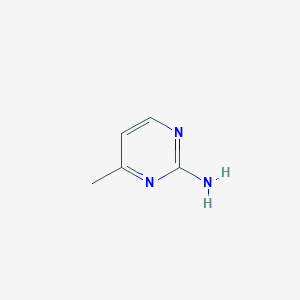
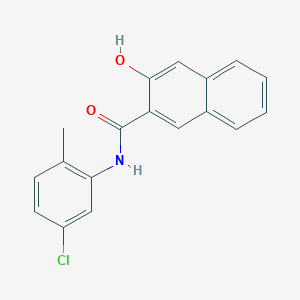
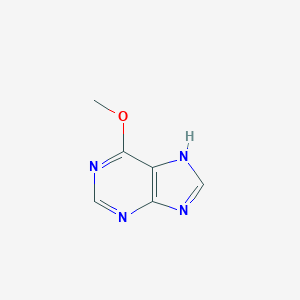
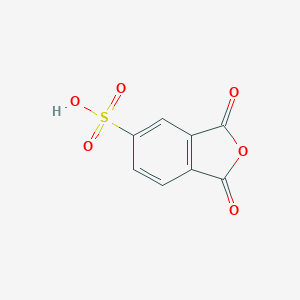
![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
